molecular formula C8H5BrClN B1524636 2-(3-Bromo-5-chlorophenyl)acetonitrile CAS No. 1056454-88-6

2-(3-Bromo-5-chlorophenyl)acetonitrile

Cat. No. B1524636
CAS RN: 1056454-88-6
M. Wt: 230.49 g/mol
InChI Key: MNLUEMZAOJCLTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-5-chlorophenyl)acetonitrile” consists of a nitrile group (-CN) attached to a phenyl ring, which is further substituted with bromo and chloro groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.49 g/mol . It is a white to yellowish crystal. The solubility of this compound in water and ethanol is low . It is highly reactive and can easily undergo various chemical reactions.

Scientific Research Applications

Crystallographic and Structural Studies

2-(3-Bromo-5-chlorophenyl)acetonitrile and its derivatives have been the subject of various crystallographic and structural studies. For instance, research has focused on examining the structural properties of related compounds. In one study, the hydrolysis of a similar compound in air led to the formation of an adduct with acetonitrile, revealing insights into molecular interactions and bond lengths (Leban, Marechal, & Robert, 1997). Another study involved the synthesis and analysis of dihydrofuran carbonitrile derivatives, which showed coordinated compliance with chloro-methyl and bromo-methyl exchange rules (Rajni Swamy et al., 2020).

Photolysis and Photochemical Studies

The compound has also been utilized in photolysis and photochemical studies. For example, the photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene in an acetonitrile solution led to the formation of various photoproducts, providing insights into the decomposition processes under UV irradiation (Johnen, Schnabel, Kobayashi, & Fouassier, 1992).

Safety and Hazards

“2-(3-Bromo-5-chlorophenyl)acetonitrile” should be handled with care as it is highly reactive and can cause severe respiratory and skin irritation. The compound has been classified with the signal word “Warning” and hazard statements H302+H312, H315, H319, H331, H335 .

properties

IUPAC Name

2-(3-bromo-5-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLUEMZAOJCLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697063
Record name (3-Bromo-5-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-chlorophenyl)acetonitrile

CAS RN

1056454-88-6
Record name (3-Bromo-5-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-5-chlorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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